

# Application Note: Alanine Aminotransferase (ALT) Activity Assay for Tissue Homogenates

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## Compound of Interest

Compound Name: *Aminotransferase, alanine*

Cat. No.: *B12087391*

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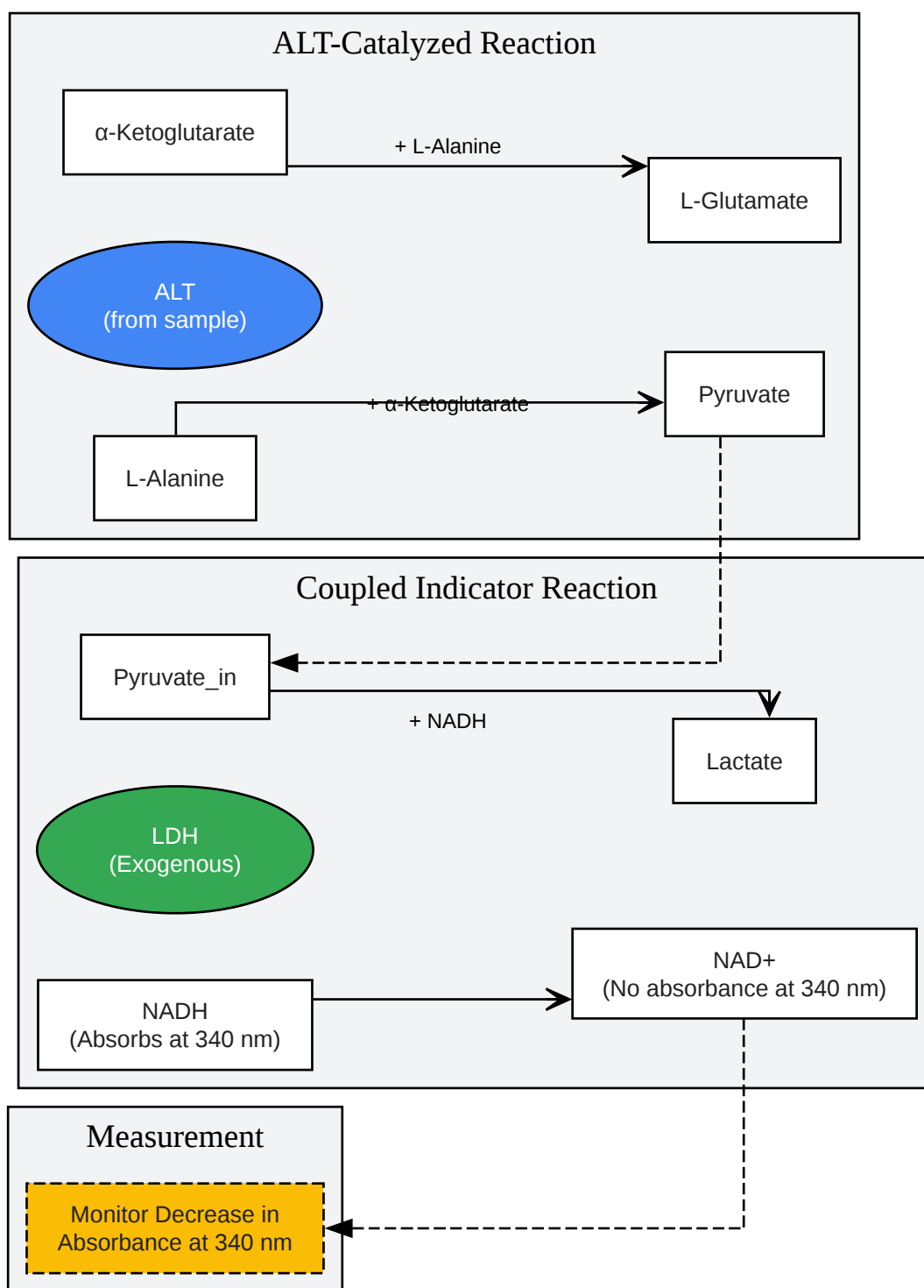
Audience: Researchers, scientists, and drug development professionals.

## Introduction

Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme in amino acid metabolism.[1][2] It catalyzes the reversible transfer of an amino group from alanine to  $\alpha$ -ketoglutarate to form pyruvate and glutamate.[1] While ALT is present in various tissues, its concentration is highest in the liver.[3][4] Consequently, elevated ALT levels in serum are a well-established biomarker for hepatocellular injury and are routinely monitored in preclinical toxicology studies and clinical diagnostics to assess liver function and drug-induced liver injury.[5][6] This document provides a detailed protocol for the colorimetric determination of ALT activity in tissue homogenates.

## Assay Principle

The ALT activity is quantified using a coupled enzyme assay. In the first reaction, ALT present in the sample catalyzes the transfer of an amino group from L-alanine to  $\alpha$ -ketoglutarate, producing pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH) in a second reaction, which involves the simultaneous oxidation of NADH to NAD<sup>+</sup>. [7][8] The rate of NADH oxidation is directly proportional to the ALT activity and is measured by the decrease in absorbance at 340 nm. [3][7]



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**Figure 1:** Coupled enzymatic reaction for ALT activity measurement.

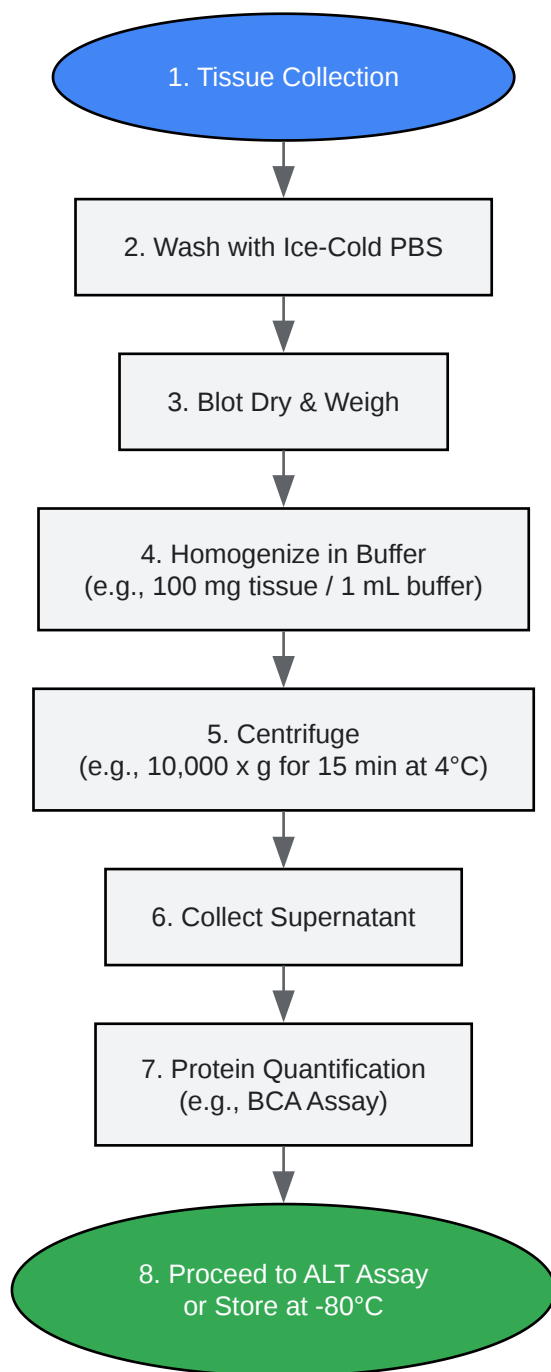
# Experimental Protocols

## 1. Materials and Reagents

- Equipment:
  - Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based).[9][10]
  - Refrigerated microcentrifuge.
  - Spectrophotometric 96-well plate reader capable of measuring absorbance at 340 nm.[7]
  - Calibrated pipettes.
  - Ice bath.
- Reagents:
  - Homogenization Buffer: 100 mM Tris-HCl, pH 7.8, ice-cold.[7] A protease inhibitor cocktail is recommended to prevent protein degradation.[10]
  - ALT Assay Buffer: Specific buffer provided in commercial kits, or a formulation containing L-alanine and  $\alpha$ -ketoglutarate.
  - LDH Enzyme Mix: Lactate dehydrogenase solution.
  - NADH Solution:  $\beta$ -Nicotinamide adenine dinucleotide, reduced form.
  - Protein Quantification Assay Kit: (e.g., BCA or Bradford) for normalization of results.

## 2. Tissue Homogenate Preparation

This workflow outlines the critical steps for preparing tissue lysates suitable for the ALT assay. All steps should be performed on ice to minimize enzyme degradation.[10][11]



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**Figure 2:** Workflow for tissue homogenate preparation.

Detailed Steps:

- Tissue Collection: Excise the tissue of interest and immediately place it in ice-cold Phosphate-Buffered Saline (PBS) to remove blood.[7]

- Washing and Weighing: Blot the washed tissue dry with filter paper and record the wet weight.[\[9\]](#)
- Homogenization: Mince the tissue into small pieces on a pre-chilled surface.[\[11\]](#) Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue (e.g., 1 mL buffer for 100 mg tissue) and homogenize thoroughly.[\[7\]](#)[\[10\]](#)
- Clarification: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[\[1\]](#)[\[7\]](#)
- Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is the tissue lysate.[\[11\]](#)
- Storage: The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[\[7\]](#)

### 3. ALT Activity Assay Protocol (96-well plate format)

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Allow all solutions to equilibrate to the assay temperature (e.g., 37°C).
- Sample Preparation: Dilute tissue homogenates in ALT Assay Buffer if necessary to ensure the readings fall within the linear range of the assay.
- Assay Plate Setup:
  - Sample Wells: Add 20 µL of the prepared tissue homogenate supernatant to the appropriate wells.[\[7\]](#)
  - Background Control Wells: For each sample, prepare a parallel well containing 20 µL of homogenate but without the ALT substrate (α-ketoglutarate) to correct for any background NADH oxidation.
- Reaction Initiation: Prepare a Master Mix containing the assay buffer, NADH, and LDH. Add 180 µL of this Master Mix to each well.

- Initiate Reaction: Add the final component (e.g., ALT substrate/ $\alpha$ -ketoglutarate) to initiate the reaction.
- Kinetic Measurement: Immediately place the plate in a reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 5-10 minutes.[\[5\]](#)[\[6\]](#)

#### 4. Data Analysis

- Calculate the Rate of Absorbance Change ( $\Delta A_{340}/\text{min}$ ): For each sample and background control, determine the linear rate of decrease in absorbance over time.
- Correct for Background: Subtract the rate of the background control from the corresponding sample rate to get the true ALT-dependent rate.
- Calculate ALT Activity: Use the Beer-Lambert law to calculate the ALT activity.
  - Formula: Activity (U/L) = ( $\Delta A_{340}/\text{min}$  \* Reaction Volume (mL) \* 1000) / ( $\epsilon$  \* Pathlength (cm) \* Sample Volume (mL))
    - $\epsilon$  (Extinction coefficient of NADH):  $6.22 \text{ mM}^{-1}\text{cm}^{-1}$
    - Pathlength: Typically corrected to 1 cm for 96-well plates.
- Normalize Activity: Express the final activity relative to the protein concentration of the homogenate (e.g., in U/mg protein). One unit (U) of ALT is defined as the amount of enzyme that generates 1.0  $\mu\text{mole}$  of pyruvate per minute at 37°C.[\[1\]](#)

## Data Presentation

The following table provides representative ALT activity values in different tissues. Note that these values can vary significantly based on species, age, and experimental conditions.

Tissue	Species	Mean ALT Activity (U/mg protein)	Reference
Liver	Rat	1.5 - 2.5	N/A
Kidney	Rat	0.5 - 1.0	N/A
Skeletal Muscle	Rat	0.3 - 0.8	N/A
Heart	Rat	0.4 - 0.9	N/A

Data are illustrative and should be determined empirically for each study.

## Troubleshooting

Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Activity	Inactive enzyme due to improper storage/handling.[12]	Ensure tissue is processed quickly on ice. Use fresh or properly stored (-80°C) samples. Run a positive control.
Sub-optimal pH or temperature.[13]	Verify the pH of all buffers. Ensure the plate reader is at the correct temperature (e.g., 37°C).	
High Background Signal	Endogenous pyruvate or LDH in the sample.[14]	Run background control wells for each sample (without ALT substrate) and subtract this rate.
Hemolysis during sample collection.[3]	Perfuse tissues with PBS before homogenization to remove red blood cells, which contain ALT.	
Non-linear Reaction Rate	Substrate depletion (very high ALT activity).[12]	Dilute the tissue homogenate and re-run the assay.
Enzyme instability.	Ensure protease inhibitors are used during homogenization. Keep samples on ice at all times.	

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